
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with diphenyl and piperidinyl groups. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The unique structure of this compound makes it a compound of interest in medicinal chemistry and drug development.
Méthodes De Préparation
The synthesis of 2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone derivatives, followed by cyclization to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . The specific pathways involved depend on the biological context and the target cells or organisms.
Comparaison Avec Des Composés Similaires
2,4-Diphenyl-5-piperidin-4-yl-1,3-thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C20H20N2S |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
2,4-diphenyl-5-piperidin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C20H20N2S/c1-3-7-15(8-4-1)18-19(16-11-13-21-14-12-16)23-20(22-18)17-9-5-2-6-10-17/h1-10,16,21H,11-14H2 |
Clé InChI |
QPZXNDVJVMLMSS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


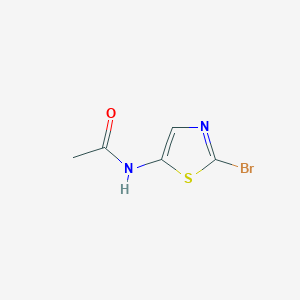
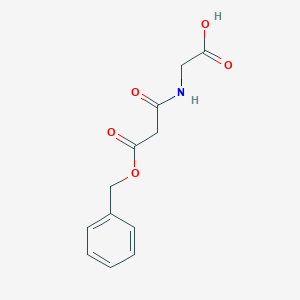
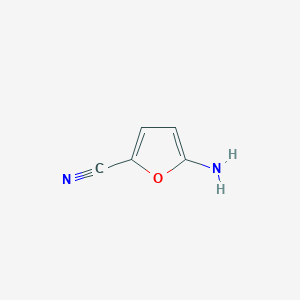
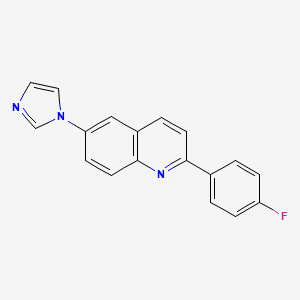

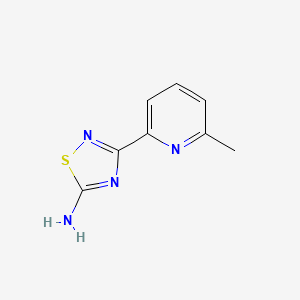

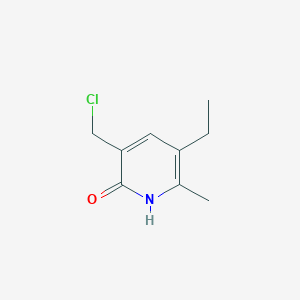
![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
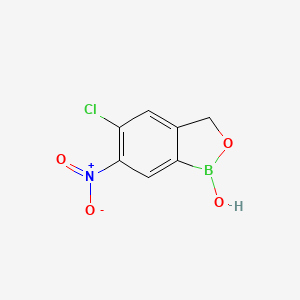

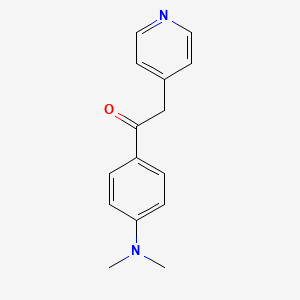
![N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)

